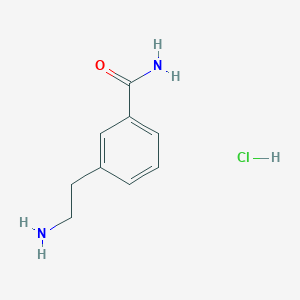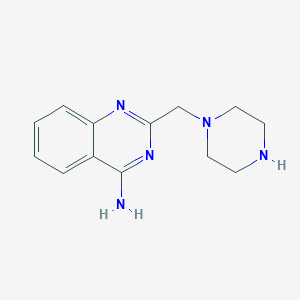
2-(Piperazin-1-ylmethyl)quinazolin-4-amine
Overview
Description
“2-(Piperazin-1-ylmethyl)quinazolin-4-amine” is a biochemical compound used for proteomics research . Its molecular formula is C13H17N5 and it has a molecular weight of 243.31 .
Molecular Structure Analysis
The InChI code for “2-(Piperazin-1-ylmethyl)quinazolin-4-amine” is 1S/C13H17N5/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2,(H2,14,16,17) .Physical And Chemical Properties Analysis
“2-(Piperazin-1-ylmethyl)quinazolin-4-amine” is a powder that is stored at room temperature .Scientific Research Applications
Anti-Inflammatory and Pain Blocking
The compound has demonstrated significant potential in blocking pain responses and showing anti-inflammatory activity in animal models. For example, cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306) is identified as a new histamine H4 antagonist. It has shown high potency in both in vitro and in vivo settings for blocking pain responses, particularly in a rat model of inflammatory pain induced by carrageenan, showcasing its significant anti-inflammatory effects (Liu et al., 2008).
Antibacterial Activity
The synthesis and characterization of Terazosin hydrochloride, derived from 2-chloro-6, 7-dimethoxy–quinazoline-4-amine, have shown significant antibacterial activity against various bacteria such as E. coli and Staphylococcus aureus. This indicates the compound's potential utility in combating bacterial infections (Kumar, Kumar, & Mazumdar, 2021).
Antitubercular Agents
The 2,4-diaminoquinazoline class, related to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, showcasing potential as a lead candidate for tuberculosis drug discovery. This class of compounds has demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis, offering a promising avenue for developing new treatments for tuberculosis (Odingo et al., 2014).
Antifungal and Antibacterial Activities
Quinazoline derivatives have also been synthesized and evaluated for their antifungal and antibacterial activities. Notably, specific derivatives have shown effectiveness against Aspergillus flavus and the bacteria Pseudomonas, highlighting the broad-spectrum antimicrobial properties of compounds within this chemical class (Kale & Durgade, 2017).
Corrosion Inhibition
In the context of industrial applications, piperazine-substituted quinazolin-4(3H)-one derivatives have been explored as effective corrosion inhibitors for mild steel in HCl solutions. This application demonstrates the compound's potential beyond biomedical uses, showing effectiveness in protecting metal surfaces against corrosion, which is critical in various industrial and engineering applications (Chen et al., 2021).
properties
IUPAC Name |
2-(piperazin-1-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNKGPVDSHYBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=CC=CC=C3C(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-ylmethyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B1520798.png)
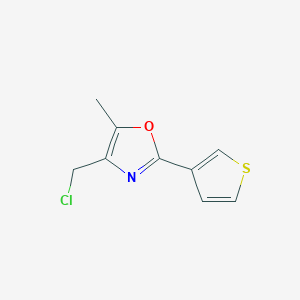
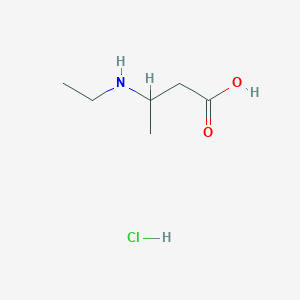
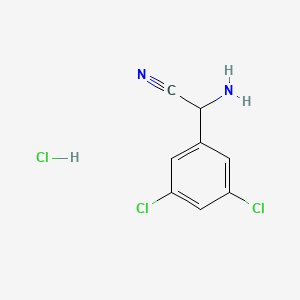
![4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride](/img/structure/B1520805.png)
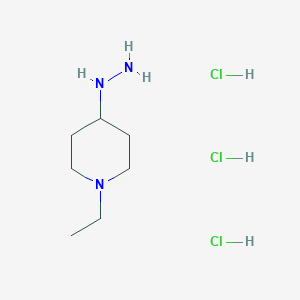
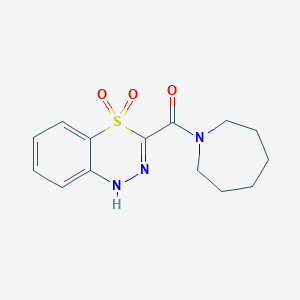
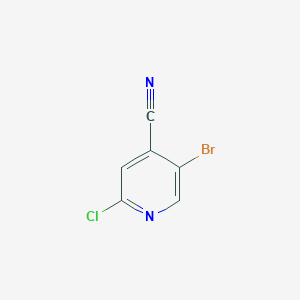
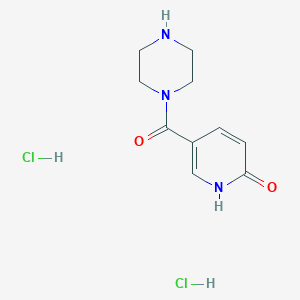
![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)
![2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde](/img/structure/B1520816.png)
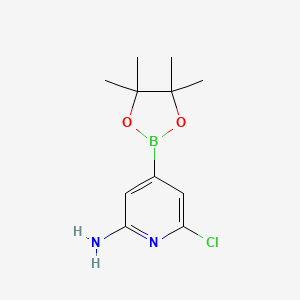
![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)
